![molecular formula C13H16O3 B12540065 1-(2-Phenylethyl)-2,7,8-trioxabicyclo[3.2.1]octane CAS No. 652161-28-9](/img/structure/B12540065.png)
1-(2-Phenylethyl)-2,7,8-trioxabicyclo[3.2.1]octane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Phenylethyl)-2,7,8-trioxabicyclo[321]octane is a bicyclic organic compound characterized by its unique structure, which includes a trioxabicyclo[321]octane core fused with a phenylethyl group
準備方法
The synthesis of 1-(2-Phenylethyl)-2,7,8-trioxabicyclo[3.2.1]octane typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a series of organic reactions, starting with the formation of the trioxabicyclo[3.2.1]octane core. This is often achieved via cyclization reactions involving appropriate precursors.
Reaction Conditions: The cyclization reactions are usually carried out under controlled conditions, such as specific temperatures and the presence of catalysts, to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize advanced techniques like microwave-assisted synthesis to reduce reaction times and improve overall yield.
化学反応の分析
1-(2-Phenylethyl)-2,7,8-trioxabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The phenylethyl group can undergo substitution reactions, where functional groups are introduced or replaced using reagents like halogens or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
科学的研究の応用
1-(2-Phenylethyl)-2,7,8-trioxabicyclo[3.2.1]octane has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: The compound has potential therapeutic applications, including as a precursor for drug development targeting specific diseases.
Industry: In materials science, it is utilized in the synthesis of polymers and other advanced materials with unique properties.
作用機序
The mechanism of action of 1-(2-Phenylethyl)-2,7,8-trioxabicyclo[3.2.1]octane involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other biomolecules, influencing their activity and function.
Pathways Involved: It can modulate various biochemical pathways, leading to changes in cellular processes such as signal transduction, metabolism, and gene expression.
類似化合物との比較
1-(2-Phenylethyl)-2,7,8-trioxabicyclo[3.2.1]octane can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds like 2-azabicyclo[3.2.1]octane and 8-oxabicyclo[3.2.1]octane share structural similarities but differ in their functional groups and applications.
Uniqueness: The presence of the phenylethyl group and the trioxabicyclo[321]octane core gives 1-(2-Phenylethyl)-2,7,8-trioxabicyclo[32
特性
CAS番号 |
652161-28-9 |
|---|---|
分子式 |
C13H16O3 |
分子量 |
220.26 g/mol |
IUPAC名 |
1-(2-phenylethyl)-2,7,8-trioxabicyclo[3.2.1]octane |
InChI |
InChI=1S/C13H16O3/c1-2-4-11(5-3-1)6-8-13-14-9-7-12(16-13)10-15-13/h1-5,12H,6-10H2 |
InChIキー |
QCUMDAGWIYWCIG-UHFFFAOYSA-N |
正規SMILES |
C1COC2(OCC1O2)CCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


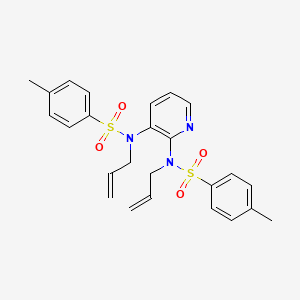
![N-{[Bis(2-hydroxyethyl)amino]methyl}-5-chloro-2-methoxybenzamide](/img/structure/B12540005.png)
![1-Methoxy-4-{1-[(prop-2-yn-1-yl)oxy]prop-2-yn-1-yl}benzene](/img/structure/B12540007.png)
![3-[(1R)-1-Hydroxypropyl]benzonitrile](/img/structure/B12540009.png)
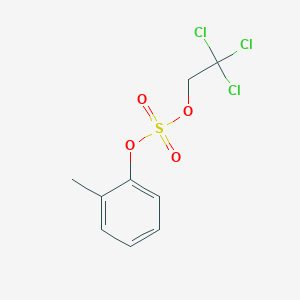
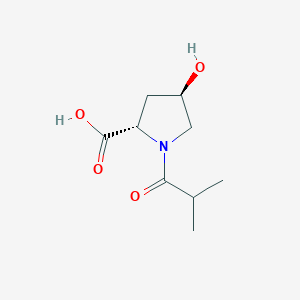
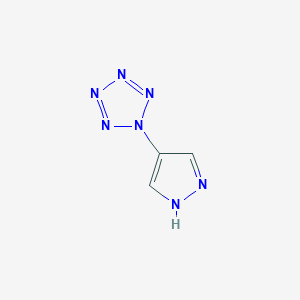

![1-(4,4-Diphenyl-7-oxabicyclo[4.1.0]heptan-1-yl)ethanone](/img/structure/B12540022.png)
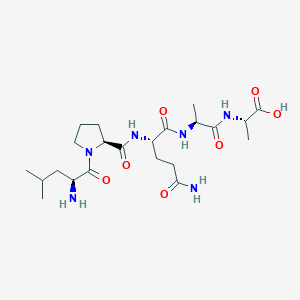
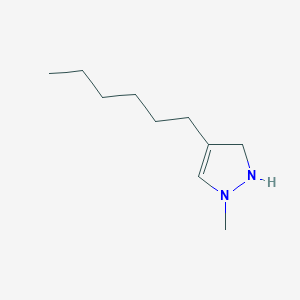
![1,2-Benzenediamine, N,N'-bis[(3,4-dimethoxyphenyl)methylene]-](/img/structure/B12540054.png)
![tert-Butyl[(cyclodec-5-yn-1-yl)oxy]dimethylsilane](/img/structure/B12540056.png)
![3,3'-(Piperazine-1,4-diyl)bis(N-{2-[(2-aminoethyl)amino]ethyl}propanamide)](/img/structure/B12540060.png)
